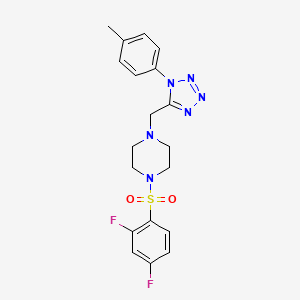

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O2S/c1-14-2-5-16(6-3-14)27-19(22-23-24-27)13-25-8-10-26(11-9-25)30(28,29)18-7-4-15(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKPQVGZGLOYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel compound exhibiting significant potential in various biological applications, particularly in pharmacology. Its unique structural components suggest diverse mechanisms of action, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The compound's chemical structure can be delineated as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 430.5 g/mol

- Key Functional Groups :

- Difluorophenyl group

- Sulfonyl group

- Tetrazole ring

- Piperazine moiety

This structural diversity contributes to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains due to the presence of the sulfonamide group, which is known for its antibacterial properties.

- Anticancer Potential : The tetrazole and piperazine structures are associated with anticancer activity, particularly through inhibition of specific pathways involved in tumor growth and metastasis.

- Neuropharmacological Effects : Compounds containing piperazine and tetrazole rings have been studied for their anxiolytic and antidepressant effects, potentially interacting with serotonergic systems.

Antimicrobial Studies

A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds similar to our target exhibited notable activity against Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a valuable lead in antibiotic development .

Anticancer Activity

Research has shown that pyrazole derivatives, which share structural similarities with our compound, display significant anticancer properties. In vitro studies indicated that these compounds effectively inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation . For instance, a series of pyrazole derivatives were tested against breast cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .

Neuropharmacological Effects

The anxiolytic-like activity of related piperazine derivatives has been documented in several studies. For example, a compound structurally akin to our target was evaluated for its effects on anxiety-related behaviors in animal models. The results suggested modulation of the GABAergic system, indicating potential as an alternative treatment for anxiety disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Pyrazole ring | Anticancer, anti-inflammatory |

| Sulfonamide Compounds | Sulfonamide group | Antibacterial |

| Piperazine Derivatives | Piperazine ring | Anxiolytic, antidepressant |

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes involved in neurotransmitter regulation, which may have implications for treating neurodegenerative diseases.

- Receptor Modulation : It exhibits affinity for sigma receptors, which are implicated in several neurological processes.

Pharmacological Studies

Recent studies have demonstrated that derivatives of this compound possess significant pharmacological effects:

- Anticholinesterase Activity : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment.

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties in animal models, showing promise in reducing cognitive decline.

Case Studies

Several studies have investigated the biological effects of related compounds:

Study on Neurotransmitter Modulation

Research has indicated that derivatives of this compound may enhance neurotransmitter levels, providing therapeutic benefits in conditions such as depression and anxiety disorders.

Anticancer Activity

Investigations into the anticancer properties of similar piperazine derivatives have shown that they can induce apoptosis in cancer cell lines, indicating potential applications in oncology.

In Vivo Efficacy

Animal model studies have demonstrated that compounds related to this piperazine derivative exhibit significant efficacy in reducing symptoms associated with neurodegenerative diseases.

Analyse Chemischer Reaktionen

Key Reaction Types and Mechanisms

Characterization and Stability

-

Structural Confirmation :

-

Reactivity :

Pharmacological Implications

The compound’s design suggests potential biological interactions:

-

Target Binding : The tetrazole ring and sulfonamide group may engage in hydrogen bonding or electrostatic interactions with enzymes/receptors.

-

Selectivity : Fluorinated phenyl groups and piperazine’s conformational flexibility could modulate affinity for therapeutic targets (e.g., kinases or GPCRs) .

Research Findings and Comparisons

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key analogs vary in sulfonyl substituents (e.g., methoxy, nitro, halogens) and tetrazole aryl groups (e.g., 4-ethylphenyl, biphenyl). Selected examples include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2,4-difluorophenyl sulfonyl group likely improves metabolic stability and binding affinity compared to electron-donating groups (e.g., 4-methoxyphenyl in ). Analogous nitro-substituted sulfonamides (e.g., 4-nitrophenyl in ) may exhibit enhanced antiproliferative activity but lower solubility.

Comparison with Analogs :

- Similar methods are used for analogs, but yields vary with substituent reactivity. For example, nitro-substituted sulfonyl chlorides may require longer reaction times due to steric hindrance .

- reports a 64% yield for compound 3ae (p-tolyl tetrazole), suggesting efficient coupling under standard conditions .

Physicochemical and Spectral Data

- Melting Points: Analogs with polar groups (e.g., 4-(dimethylamino)phenyl in ) exhibit higher melting points (121.8–123.1°C) due to intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to be lower than nitro-substituted analogs due to reduced crystallinity.

- HRMS/NMR : The target compound’s ¹H NMR would show characteristic peaks for difluorophenyl (δ 7.5–8.0 ppm) and p-tolyl methyl (δ 2.3 ppm), aligning with data in .

Q & A

Basic Research Question

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

- Structural Confirmation :

- Elemental Analysis : Validate C/H/N percentages (e.g., deviation <0.4% from theoretical values) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks, as noted for structurally similar piperazines .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- Decomposition Risks : Avoid prolonged exposure to light or moisture, which may degrade the tetrazole ring into amides or nitriles .

What computational strategies can predict the compound’s binding mode to therapeutic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The 2,4-difluorophenyl group often occupies hydrophobic pockets, while the sulfonyl forms hydrogen bonds with backbone amides .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Monitor RMSD (<2 Å) to confirm pose retention .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG) and prioritize synthetic analogs .

How can researchers resolve contradictions in biological activity data across similar piperazine derivatives?

Advanced Research Question

Discrepancies may arise from:

- Assay Conditions : Variations in pH, ion concentration, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using CLSI guidelines .

- Impurity Effects : By-products (e.g., desulfonated intermediates) may exhibit off-target activity. Confirm purity via LC-MS and retest .

- Epistatic Interactions : Use CRISPR knockouts or siRNA silencing to identify confounding pathways in cellular models .

What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Advanced Research Question

- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min preferred) .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.